1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound that features an indole moiety and a piperazine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the trifluoromethyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine moieties can bind to active sites, modulating the activity of the target proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethoxy)phenyl]piperazin-1-yl}ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butanone
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-3-6-18(14-17)26-12-10-25(11-13-26)15-20(28)27-9-8-16-4-1-2-7-19(16)27/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSMWAGHKPWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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